Bromocriptine

Übersicht

Beschreibung

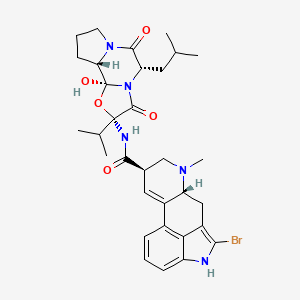

Bromocriptine, a semi-synthetic ergot alkaloid and dopamine D2 receptor agonist, has been used clinically since the 1970s for conditions such as hyperprolactinemia, Parkinson’s disease, type 2 diabetes, and peripartum cardiomyopathy . It inhibits prolactin secretion, modulates circadian neuroendocrine rhythms, and enhances insulin sensitivity. Its chemical structure includes an ergoline backbone with bromine substitution, contributing to its receptor-binding specificity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Bromocriptin wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von Mutterkornalkaloiden. Die Herstellung von Bromocriptin-Mesylat beinhaltet das Lösen von Bromocriptin in Methanol, gefolgt von der Zugabe einer wässrigen Lösung von Methansulfonsäure. Die Mischung wird gerührt, gekühlt, filtriert und mit Ethanol umkristallisiert, um Bromocriptin-Mesylat zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bromocriptin folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromocriptin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bromocriptin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können das Bromatom im Molekül modifizieren.

Substitution: Bromocriptin kann Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenaustauschreaktionen können mit Reagenzien wie Natriumiodid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung verschiedener hydroxylierter Metaboliten führen .

Wissenschaftliche Forschungsanwendungen

Hyperprolactinemia

Bromocriptine is primarily indicated for the treatment of hyperprolactinemia, often caused by prolactin-secreting pituitary adenomas (prolactinomas). Its efficacy is well-documented:

- Effectiveness : Controls serum prolactin levels in 80-90% of microadenomas and 70% of larger adenomas .

- Restoration of Gonadal Function : Successfully restores menstrual cycles in women and improves sexual function in men .

Parkinson's Disease

This compound is utilized as a treatment for Parkinson's disease, either as monotherapy or in conjunction with levodopa:

- Symptomatic Relief : Alleviates bradykinetic symptoms by stimulating dopamine receptors in the striatum.

- Reduced Side Effects : Low-dose therapy has been associated with fewer side effects compared to higher doses .

Type 2 Diabetes

Recently approved for managing type 2 diabetes, this compound aids glycemic control:

- Mechanism : Enhances suppression of hepatic glucose production and reduces postprandial glucose levels.

- Clinical Evidence : A study demonstrated a 40% reduction in composite cardiovascular endpoints among diabetic patients treated with this compound .

Acromegaly

While less effective than other treatments, this compound serves as an adjuvant therapy for acromegaly:

Other Applications

This compound has shown potential in treating several other conditions:

- Cyclical Mastalgia : Effective in alleviating symptoms associated with cyclical breast pain .

- Premenstrual Syndrome : Some studies suggest benefits in managing premenstrual symptoms .

- Restless Legs Syndrome : Off-label use has been reported with varying degrees of success .

Data Table: Summary of Clinical Applications

| Application | Indication | Effectiveness | Notes |

|---|---|---|---|

| Hyperprolactinemia | Prolactinomas | 80-90% for microadenomas | Restores gonadal function |

| Parkinson's Disease | Early and advanced stages | Reduces bradykinesia | Often used with levodopa |

| Type 2 Diabetes | Glycemic control | Reduces cardiovascular risk by 40% | Enhances hepatic glucose suppression |

| Acromegaly | Adjuvant therapy | Less effective alone | Best used with surgery/radiotherapy |

| Cyclical Mastalgia | Breast pain | Effective but requires more research | Uncertain role without extensive trials |

| Premenstrual Syndrome | PMS symptoms | Potential benefits noted | More studies needed |

Case Study 1: Hyperprolactinemia Management

A clinical trial involving 60 subjects assessed this compound's impact on hyperprolactinemia induced by antipsychotic medications. The study found significant reductions in prolactin levels without exacerbating psychotic symptoms, demonstrating its safety and efficacy in this context .

Case Study 2: Parkinson's Disease Treatment

A longitudinal study evaluated this compound's effectiveness as an adjunct to levodopa therapy in patients with advanced Parkinson's disease. Results indicated improved motor function and reduced dyskinesia rates when this compound was added to the treatment regimen .

Wirkmechanismus

Bromocriptine exerts its effects by acting as a dopamine D2 receptor agonist. It binds to dopamine receptors in the brain, inhibiting the release of prolactin from the pituitary gland. This mechanism is beneficial in treating conditions like hyperprolactinemia and Parkinson’s disease. In the case of type 2 diabetes, this compound helps improve glycemic control by increasing hypothalamic dopamine levels, which in turn reduces insulin resistance and hepatic glucose production .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

Natural Compounds (ZINC000008860530 and ZINC000004096987)

Computational studies identified two natural compounds (ZINC000008860530 and ZINC000004096987) with structural similarities to bromocriptine, including axisymmetric configurations and reactive oxygen compositions . Both compounds bind to the dopamine receptor (DAR) at the same site as this compound but exhibit higher predicted binding affinity and stability.

| Parameter | This compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Absolute Binding Energy | 143.83 kcal/mol | Lower¹ | Lower¹ |

| Predicted Safety Profile | Moderate | High | High |

| Carcinogenic/Mutagenic Risk | Reported | Minimal | Minimal |

¹Lower absolute energy correlates with higher binding stability .

Dopamine (DA) and Norepinephrine (NE)

This compound demonstrates 47.2-fold higher potency than dopamine (EC₅₀ = 103.8 nM vs. 471.1 nM) and 47.2-fold greater efficacy than norepinephrine (EC₅₀ = 4.9 µM) in recruiting Gαi2/3 proteins to D2 receptors. It also shows stronger coupling to Gαz and Gαo subunits, enhancing metabolic regulation .

Therapeutic Area Comparisons

Hyperprolactinemia

- Cabergoline: A long-acting dopamine agonist with superior efficacy and tolerability. In a study of hyperprolactinemic amenorrhea, cabergoline normalized prolactin levels in 83% of patients vs. 59% with this compound, with fewer gastrointestinal side effects (nausea: 3% vs. 52%) .

- Pergolide: Another ergoline derivative, pergolide, showed comparable prolactin-lowering efficacy but higher rates of valvular toxicity, leading to its discontinuation in many regions .

| Parameter | This compound | Cabergoline | Pergolide |

|---|---|---|---|

| Prolactin Normalization | 59% | 83% | 78% |

| Common Adverse Effects | Nausea (52%) | Headache (12%) | Valvulopathy |

| Dosing Frequency | 2–3× daily | 1–2× weekly | 1× daily |

Parkinson’s Disease

- Cabergoline : In Parkinson’s trials, both cabergoline and this compound improved motor scores (UPDRS Part III) similarly. However, cabergoline required lower levodopa adjunct doses .

| Parameter | This compound | Cabergoline |

|---|---|---|

| UPDRS Motor Improvement | -13.3 (SD 10.1) | -12.5 (SD 11) |

| Levodopa Dose Reduction | Moderate | Significant |

| Hypotension Risk | 18% | 15% |

Type 2 Diabetes

This compound’s quick-release formulation reduced HbA1c by 0.6% in obese diabetic patients, primarily through enhanced insulin-mediated glucose disposal . No direct comparisons with other antidiabetic agents were reported.

Cell Death Inhibition

- Cyclosporine A : this compound was less potent than cyclosporine A in blocking thapsigargin-induced cell death in most cell lines (e.g., HeLa, MDA-MB-231) but showed comparable efficacy in HCT116 cells .

Biologische Aktivität

Bromocriptine is a semi-synthetic ergot derivative that primarily acts as a dopamine D2 receptor agonist. It has been utilized in various therapeutic contexts, including the treatment of Parkinson's disease, type 2 diabetes, and certain neurodegenerative disorders. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and recent research findings.

This compound selectively activates dopamine D2 and D3 receptors, with Ki values approximately 5 nM and 8 nM, respectively . The compound exhibits a preference for the D2 receptor subtype (D2 > D3 > D4) and has been shown to have neuroprotective effects in various models, including amyotrophic lateral sclerosis (ALS) and peripartum cardiomyopathy (PPCM) .

Table 1: this compound's Receptor Affinity

| Receptor Type | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|

| D2 | ~5 | 0.10 - 0.12 |

| D3 | ~8 | Not specified |

| D4 | Not specified | Not specified |

Parkinson's Disease

In clinical trials involving patients with Parkinson's disease, this compound has demonstrated efficacy in improving motor function. A study indicated that patients receiving this compound showed sustained benefits without developing common side effects associated with other dopaminergic therapies .

Peripartum Cardiomyopathy

This compound has also shown promise in treating PPCM. In a multicenter trial, patients receiving this compound exhibited significant improvements in left ventricular ejection fraction (LVEF), with an increase from an average of 28% to 49% over six months . The study concluded that this compound could enhance recovery rates compared to standard heart failure therapies.

Type 2 Diabetes

This compound-QR (quick-release formulation) has been investigated for its sympatholytic effects in type 2 diabetes management. It was found to reduce sympathetic tone and improve cardiovascular outcomes by modulating pro-inflammatory pathways .

Table 2: Summary of Clinical Trials Involving this compound

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its dopaminergic effects:

- Neuroprotection in ALS : A phase 2a trial indicated that this compound could slow disease progression in ALS patients when used alongside Riluzole. The treatment resulted in better motor function and reduced symptom severity compared to placebo .

- Cardiovascular Benefits : this compound-QR therapy was associated with significant reductions in pro-inflammatory cytokines and oxidative stress markers, suggesting a cardioprotective mechanism that warrants further investigation .

- Prolactin Regulation : this compound effectively reduces serum prolactin levels, which is particularly beneficial in conditions like hyperprolactinemia, highlighting its role as an endocrine modulator .

Case Study: this compound in ALS

A double-blind placebo-controlled study involved 36 Japanese ALS patients over two years. Patients receiving this compound exhibited slower progression of motor function decline compared to those on placebo. The study emphasized the compound's potential as a neuroprotective agent in degenerative diseases .

Case Study: this compound for PPCM Management

In another case involving PPCM patients, those treated with this compound showed a higher rate of full recovery compared to historical controls not receiving the drug. This case supports the notion that early intervention with this compound can significantly improve cardiac outcomes in postpartum women .

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of bromocriptine in improving glycemic control in type 2 diabetes?

this compound acts as a sympatholytic D2-dopamine agonist, modulating hypothalamic dopamine levels to reduce excessive sympathetic tone. This leads to suppressed hepatic glucose production and improved postprandial glucose regulation . Key methodologies to validate this mechanism include timed administration (within 2 hours of waking) and euglycemic clamp studies to measure hepatic glucose output .

Q. What experimental designs are optimal for evaluating this compound’s metabolic effects in clinical trials?

Randomized, double-blind, placebo-controlled trials with standardized diets (to control weight changes) are critical. Primary endpoints should include HbA1c, fasting glucose, and insulin-mediated glucose disposal (via 2-step euglycemic clamp). Secondary endpoints may include lipid profiles and free fatty acid levels . Magnetic resonance imaging (MRI) for fat distribution and oral glucose tolerance tests (OGTT) are recommended for comprehensive metabolic assessment .

Q. How should researchers account for circadian neuroendocrine oscillations in this compound studies?

Administer this compound within 2 hours of waking to align with circadian dopamine rhythms. Use actigraphy or cortisol measurements to verify adherence to timed dosing protocols .

Advanced Research Questions

Q. How can contradictory findings on this compound’s impact on peripheral insulin sensitivity be resolved?

While this compound enhances hepatic insulin sensitivity, it does not directly improve peripheral glucose uptake in muscle . Discrepancies arise from differing methodologies: studies using hyperinsulinemic-euglycemic clamps (measuring whole-body glucose disposal) vs. tissue-specific assays (e.g., muscle biopsies). Researchers should clarify the tissue specificity of their measurements and control for confounding factors like baseline insulin resistance .

Q. What methodological challenges arise when assessing this compound’s CNS-mediated effects in humans?

Direct measurement of hypothalamic dopamine activity requires invasive techniques (e.g., cerebrospinal fluid sampling) or indirect proxies like heart rate variability. Advanced neuroimaging (fMRI/PET) and biomarker analyses (plasma prolactin suppression) are emerging alternatives . Preclinical models with CNS-specific dopamine receptor knockouts may further elucidate mechanisms .

Q. How does this compound’s pharmacokinetic profile influence trial design?

The quick-release formulation (this compound-QR) achieves peak plasma concentration within 2 hours, necessitating strict adherence to morning dosing. Researchers must monitor nausea (a common side effect) and consider titration protocols (e.g., starting at 0.8 mg/day) to improve tolerability .

Q. Data Interpretation and Contradictions

Q. Why do some studies report cardiovascular benefits of this compound while others show neutral effects?

The Cycloset Safety Trial (n=3,095) found a 40% reduction in composite cardiovascular events, likely linked to improved postprandial lipemia and free fatty acid suppression . Neutral outcomes in smaller studies may stem from shorter durations or inadequate power. Meta-analyses adjusting for baseline CVD risk and concomitant therapies are recommended .

Q. How should researchers analyze this compound’s dual effects on growth hormone (GH) in different populations?

this compound increases GH in healthy individuals but suppresses it in acromegaly. Stratify participants by baseline GH levels and use dynamic testing (e.g., GH-releasing hormone stimulation) to contextualize results .

Q. Safety and Tolerability

Q. What strategies mitigate adverse events (e.g., nausea) in this compound trials?

Gradual dose escalation and co-administration with food reduce nausea incidence. In the Ergoset trial, 12% of participants withdrew due to adverse events, primarily gastrointestinal. Pre-trial patient education and real-time symptom monitoring are essential .

Q. How does this compound’s safety profile compare in diabetes vs. peripartum cardiomyopathy (PPCM) studies?

In PPCM, this compound shows lower thrombotic risk compared to historical controls, with no severe adverse events reported in recent trials . Contrast this with diabetes trials, where cardiovascular safety is a secondary endpoint .

Q. Emerging Research Directions

Q. Can this compound’s lipid-lowering effects be leveraged for non-alcoholic fatty liver disease (NAFLD) research?

this compound reduces fasting triglycerides (by 72 mg/dl) and free fatty acids (by 150 µEq/l) in obese diabetics . Future studies should pair liver biopsies with proton density fat fraction MRI to quantify steatosis changes .

Q. What is the potential for this compound in combination therapies?

As an adjunct to sulfonylureas, this compound reduces HbA1c by 0.55% without hypoglycemia risk . Investigate synergistic effects with SGLT2 inhibitors, which also modulate sympathetic activity .

Key Methodological Recommendations

Eigenschaften

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBMTJYIDMWIL-AYFBDAFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22260-51-1 (mesylate (salt)) | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022687 | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.58e-02 g/L | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25614-03-3 | |

| Record name | (+)-Bromocriptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25614-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocriptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-218 | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.